molecular formula C10H16 B1222867 Tricyclene CAS No. 508-32-7

Tricyclene

Cat. No. B1222867
CAS RN: 508-32-7
M. Wt: 136.23 g/mol
InChI Key: RRBYUSWBLVXTQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tricyclene synthesis involves complex chemical reactions aimed at forming this unique compound. The synthesis of related macrocyclic compounds often involves the creation of ring structures that can serve as analogs or precursors to tricyclene. For example, the synthesis of new tren-based tris-macrocycles demonstrates the intricate processes involved in assembling macrocyclic structures, which are crucial for understanding tricyclene's synthesis (Bazzicalupi et al., 2002).

Molecular Structure Analysis

The molecular structure of tricyclene and similar compounds is characterized by their complex ring systems. The study of triangulene, a molecule with a related structure, provides insights into the challenges of analyzing and synthesizing molecules with unique electronic and geometric configurations. Triangulene's analysis, for example, showcases the non-Kekulé structure and triplet ground state, highlighting the intricate molecular geometry that can be expected in tricyclene (Pavliček et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of tricyclene-related compounds often involve interactions that highlight their reactivity and potential applications. For instance, the study of triazines and their use in inverse electron-demand Diels-Alder reactions illustrates the type of chemical reactivity that might be anticipated in tricyclene's chemistry (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of tricyclene, such as stability, crystallinity, and solubility, are essential for its characterization. Research on macrocycles similar to tricyclene, like the synthesis and characterization of tetra-tetrazole macrocycles, can provide valuable information on the expected physical properties of tricyclene, including molecular conformation and self-assembly behavior (Bond et al., 2007).

Scientific Research Applications

  • Summary of the Application : Tricyclene, a tricyclic monoterpene naturally occurring in plant essential oils, holds potential for the development of medicinal and fuel applications . In this study, Tricyclene was synthesized in E. coli by introducing the heterologous mevalonate (MVA) pathway along with Abies grandis geranyl diphosphate synthase (GPPS) and Nicotiana sylvestris tricyclene synthase (TS) XP_009791411 .
  • Methods of Application or Experimental Procedures : The shake-flask fermentation at 30°C was used initially, yielding a tricyclene titer of 0.060 mg/L . By increasing the copy number of the TS-coding gene, a titer of 0.103 mg/L was achieved . To further enhance tricyclene production, optimal truncation in the N-terminal region of TS XP_009791411 was performed .
  • Results or Outcomes : The optimal truncation resulted in an impressive highest titer of 47.671 mg/L, approximately a 794.5-fold improvement compared to its wild-type counterpart . This is the highest titer of the heterologous synthesis of tricyclene in E. coli to the best of our knowledge . The SDS-PAGE analysis revealed that lowering induction temperature and truncating the random coil N-terminal region effectively improved TS solubility, which was closely associated with tricyclene production levels .

Safety And Hazards

Tricyclene may be fatal if swallowed and enters airways. It is very toxic to aquatic life and is very toxic to aquatic life with long-lasting effects . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Tricyclene holds potential for the development of medicinal and fuel applications . It is a valuable product that naturally occurs in the essential oils of a number of plant species . It was reported that plant essential oils rich in tricyclene have antioxidant , antitumor , and antimicrobial properties. The candidate genes encoding GGPS, (-)-alpha/beta-pinene, tricyclene synthase, ABC transporters, non-specific lipid-transfer protein-like protein, phosphomethylpyrimidine synthase, ERFs and pathogen responses may play important roles in regulating the yield of oleoresin .

properties

IUPAC Name

1,7,7-trimethyltricyclo[2.2.1.02,6]heptane
Source PubChem
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InChI

InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBYUSWBLVXTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C1(C3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858714
Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Boiling Point

152.00 to 153.00 °C. @ 760.00 mm Hg
Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Product Name

Tricyclene

CAS RN

508-32-7
Record name Tricyclene
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Record name Tricyclene
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Record name Tricyclo[2.2.1.02,6]heptane, 1,7,7-trimethyl-
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Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Record name 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane
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Record name TRICYCLENE
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Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Melting Point

67 - 68 °C
Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

53 ml of concentrated sulfuric acid is added to a solution of 95 ml of benzylethanolamine in 690 ml of toluene. The suspension that is produced is heated to boiling for 2 hours. The water that is produced in this case (14 ml) is separated with the aid of a water separator. After cooling to 20° C., the reaction mixture is mixed with 1300 ml of water and absorptively precipitated for 10 minutes, and the organic phase is separated. Then, the aqueous phase is quickly added to a solution of 92.2 g of NaOH in 95 ml of water that is introduced in a second reaction vessel. The reaction mixture is heated to boiling. 880 g of water-N-benzylaziridine emulsion in a third reaction vessel is distilled off through a distillation bridge. The emulsion is mixed with 880 ml of ethanol and heated to 60° C. To this end, a solution of 38.0 g of p-TsOH in 19 ml of water is added within 8 hours via a metering pump. After the addition is completed, it is refluxed for two hours. Then, the reaction mixture is mixed with a solution of 12.0 g of NaOH in 20 ml of water. The precipitated product is filtered and recrystallized from 600 mlof 2:1 ethanol-THF mixture. The tetrabenzylcyclene (53 g) thus obtained is dissolved in 500 ml of isopropanol and hydrogenated with 10 g of Pd/C (10%) at 80° C. and 20 bar of H2 pressure. After the catalyst is filtered off, the reaction solution is concentrated by evaporation, andthe product is recrystallized from toluene. 15.9 g (55% of theory) of cyclene is obtained as colorless crystals. Melting point 110°-112° C.
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Citations

For This Compound
7,160
Citations
T Smaili, H Bendif, A Zedam, G Flamini… - Natural Product …, 2022 - Taylor & Francis
… The major constituents were tricyclene (22.9%), followed by limonene (17.5%), β-pinene (7.4%), caryophyllene oxide (3.2%) and β-caryophyllene (3.1%). Tricyclene, the main …
Number of citations: 30 www.tandfonline.com
J PAASIVIRTA - ACTA CHEMICA SCANDINAVICA, 1973 - actachemscand.org
During the study of the stereochemistry of the nortricyclene compounds and their cyclopropane ring opening products in our laboratory, the course of the reactions of nortricyclene …
Number of citations: 7 actachemscand.org
JH Kang, WK Lee, HT Shin - Bulletin of the Korean Chemical …, 1987 - koreascience.kr
… Our primary objective was to build up the tricyclene skeleton by cationic cyclization of … at C-3, which would furnish the basic skeleton of tricyclene terpenes. In this regard, it is to be noted …
Number of citations: 2 koreascience.kr
WE Barnett, JC McKenna - Tetrahedron Letters, 1971 - Elsevier
… Thus elements of the tricyclene molecule, I, are clearly present in the tetpene rkleta II, Ill and IV.b4” bt vvheracr the tricyclene molecule is symmetrical (point group C,), these terpenes cre …
Number of citations: 8 www.sciencedirect.com
RH Shapiro, JH Duncan… - Journal of the American …, 1967 - ACS Publications
… the relative amount of camphene (II) to tricyclene (III) decreased at higher base concentrations. … The camphene (II) and tricyclene (III) formed in the reaction were separated and collected …
Number of citations: 27 pubs.acs.org
P Clarke, MC Whiting, G Papenmeier… - The Journal of Organic …, 1962 - ACS Publications
… —), 81- 98 a The volatile products are tricyclene and camphene. 6 The oxidation of camphor … gave 98% tricyclene under similar conditions. d Tricyclene is recovered unchanged after 1-…
Number of citations: 13 pubs.acs.org
SP Elangovan, V Krishnasamy… - Reaction Kinetics and …, 1995 - Springer
… with larger tricyclene yield or high conversion with lower tricyclene yield was observed. High conversion of camphene with larger tricyclene yield … In addition to tricyclene and bornylene, …
Number of citations: 25 link.springer.com
M Nomura, T Inoue, T Hamada, Y Fujihara - Nippon Kagaku Kaishi, 1992 - hero.epa.gov
ADDITION-REACTION OF CAMPHENE, TRICYCLENE, 2-CARENE AND 3-CARENE WITH C-1-C-4 ALCOHOLS IN THE PRESENCE OF SYNTHETIC ZEOLITES | Health & …
Number of citations: 1 hero.epa.gov
A Stanislaus, LM Yeddanapalli - Canadian Journal of …, 1972 - cdnsciencepub.com
… From the study of the reactions of camphene and tricyclene over the same catalysts under similar conditions it has been concluded that the decrease in the selectivity ratio with …
Number of citations: 36 cdnsciencepub.com
ES HUYSER, G ECHEGARAY - The Journal of Organic Chemistry, 1962 - ACS Publications
… The majoraddition product in these reactions is a tricyclene … considerable amounts of saturated tricyclene derivatives. The … the presence of saturated tricyclene derivatives in the simple …
Number of citations: 18 pubs.acs.org

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